1-[4-(Methylthio)phenoxy]-2-propanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenoxy)propan-2-one |
InChI |
InChI=1S/C10H12O2S/c1-8(11)7-12-9-3-5-10(13-2)6-4-9/h3-6H,7H2,1-2H3 |
InChI Key |
ITCQEORDNHZVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 4 Methylthio Phenoxy 2 Propanone and Its Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 1-[4-(methylthio)phenoxy]-2-propanone, the primary disconnections can be made at the ether linkage and the carbon-carbon bond adjacent to the carbonyl group.
Disconnection of the Ether Linkage (C-O Bond): This is a common and logical disconnection point. Breaking the C-O bond between the aromatic ring and the propanone side chain suggests two primary synthons: a 4-(methylthio)phenoxide nucleophile and a 2-propanone electrophile with a leaving group at the C1 position. The corresponding synthetic equivalents would be 4-(methylthio)phenol (B156131) and a halo-2-propanone, such as chloroacetone (B47974) or bromoacetone. This approach leads to classical etherification reactions like the Williamson ether synthesis or the Ullmann condensation.
Disconnection of the C1-C2 Bond of the Propanone Moiety: Another viable strategy involves disconnecting the carbon-carbon bond between the first and second carbons of the propanone unit. This approach would lead to a phenoxymethyl (B101242) synthon and an acetyl synthon. The synthetic equivalents could be a phenoxymethyl halide and an acetyl nucleophile (e.g., from an organometallic reagent) or an acyl halide and a phenoxymethyl organometallic reagent. This route is generally less common for this specific target but represents a valid retrosynthetic pathway.
Disconnection of the Aromatic C-S Bond: A third, less direct, disconnection involves the carbon-sulfur bond of the methylthio group. This would start from a 4-hydroxyphenoxy-2-propanone intermediate, with the methylthio group being introduced in a later synthetic step. This strategy can be useful if the desired starting materials with the methylthio group are not readily available or if the group interferes with other reaction steps.
These retrosynthetic strategies provide a roadmap for the various synthetic approaches detailed in the following sections.
Classical Synthetic Approaches
Classical methods for the synthesis of this compound and its analogues rely on well-established named reactions and functional group transformations.
The formation of the aryl ether bond is a critical step in the synthesis of the target molecule. Two primary classical methods are employed for this transformation:
Williamson Ether Synthesis: This is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgfrancis-press.com In the context of this compound, 4-(methylthio)phenol is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. gordon.eduedubirdie.com This nucleophilic phenoxide then reacts with a halo-2-propanone (e.g., chloroacetone) via an SN2 reaction to form the desired ether linkage. wikipedia.org The choice of solvent is crucial, with polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724) often being employed. orgchemres.org
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |
| 4-(methylthio)phenol | Chloroacetone | NaOH | Aqueous | 90-100°C, 30-40 min | Good | gordon.edu |
| 4-methylphenol | Chloroacetic acid | NaOH | Aqueous | 90-100°C, 30-40 min | Good | gordon.edu |
| Phenol (B47542) | Chloroacetone | K2CO3 | Acetone | Reflux | Moderate | - |
Ullmann Condensation: This method is particularly useful for the synthesis of diaryl ethers but can also be applied to the formation of alkyl aryl ethers, especially when the alkyl halide is less reactive. The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide. organic-chemistry.orgmdpi.com For the synthesis of this compound, this would entail the reaction of 4-(methylthio)phenol with a halo-2-propanone in the presence of a copper catalyst and a base. organic-chemistry.org While effective, this method often requires higher temperatures compared to the Williamson ether synthesis.
The 2-propanone moiety can be introduced in several ways. The most straightforward approach, as discussed in the etherification routes, is to use a pre-functionalized three-carbon building block like chloroacetone. Alternatively, the propanone core can be constructed on the aromatic ring through reactions such as:
Friedel-Crafts Acylation: This is a classic method for forming carbon-carbon bonds to an aromatic ring. sigmaaldrich.comorganic-chemistry.org In a potential synthetic route, thioanisole (B89551) (methyl phenyl sulfide) could be acylated with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comresearchgate.netias.ac.in This would yield 4-(methylthio)propiophenone. Subsequent α-halogenation followed by substitution with a hydroxyl group and oxidation would be required to form the target molecule, making this a more convoluted pathway.
| Arene | Acylating Agent | Catalyst | Solvent | Conditions | Product | Reference |
| Anisole | Propionyl chloride | AlCl₃ | Dichloromethane (B109758) | Cooled | 4'-methoxypropiophenone | youtube.com |
| Thioanisole | Acetic anhydride | Amberlyst-15 | Ethylene chloride | 70°C | 4-(methylthio)acetophenone | researchgate.net |
Reaction with Organometallic Reagents: Carboxylic acids or their derivatives can be converted to ketones by reacting them with organometallic reagents such as organolithium or Grignard reagents. libretexts.orgyoutube.comorganicchemistrytutor.com For instance, a derivative of 4-(methylthio)phenoxyacetic acid could be reacted with methylmagnesium bromide to form the desired ketone. This method requires careful control of reaction conditions to avoid over-addition to the ketone.
Modern Synthetic Techniques
Modern synthetic chemistry offers more efficient, selective, and milder alternatives to classical methods, often employing transition metal catalysts.
Copper-Catalyzed Etherification: Modern variations of the Ullmann reaction utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions and with a broader substrate scope. nih.govnih.govrsc.org For the synthesis of this compound, a copper(I) catalyst with a ligand such as picolinic acid could facilitate the coupling of 4-(methylthio)phenol and a halo-2-propanone at lower temperatures and with higher yields. nih.gov Copper-catalyzed O-arylation of phenols with diazonium salts also presents a viable route. rsc.org
| Catalyst | Ligand | Base | Solvent | Conditions | Application | Reference |
| CuI | Picolinic acid | K₃PO₄ | DMSO | 80°C | Selective O-arylation of phenols | nih.gov |
| CuO NPs | None | KOH | DMAc | Room Temp | C-O cross-coupling | researchgate.net |
Palladium-Catalyzed Ketone Synthesis: Palladium catalysis is a powerful tool for the synthesis of ketones. researchgate.netnih.govacs.orgnih.govnih.govsemanticscholar.orgnih.govresearchgate.net One relevant approach is the α-arylation of ketones. In this strategy, acetone could be directly coupled with a 4-(methylthio)aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. nih.govnih.govorganic-chemistry.org This method offers a direct way to form the C-C bond and introduce the aromatic moiety simultaneously.
| Catalyst System | Arylating Agent | Base | Solvent | Conditions | Product Type | Reference |
| [Pd(cinnamyl)Cl]₂ / JosiPhos | (Hetero)aryl chlorides/bromides/iodides | - | Acetone | Room Temp | Mono-α-arylated acetone | nih.gov |
| Pd₂(dba)₃ / P,N-ligand | Aryl halides/tosylates | Cs₂CO₃ | Acetone | - | Mono-α-arylated acetone | organic-chemistry.org |
These modern catalytic methods often provide advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to their classical counterparts.
Stereoselective and Stereocontrolled Synthesis
Achieving stereoselectivity in the synthesis of this compound and its analogues, which possess a chiral center at the second carbon of the propanone chain, is a significant objective for applications requiring enantiomerically pure compounds. While specific literature on the stereoselective synthesis of this exact molecule is limited, general strategies for the asymmetric synthesis of β-aryloxy ketones can be adapted.
One potential route involves the asymmetric reduction of a precursor α-aryloxy-α,β-unsaturated ketone . This approach would necessitate the synthesis of a chalcone-like precursor, which could then be subjected to enantioselective hydrogenation using chiral catalysts. Chiral ruthenium and rhodium complexes, often employed in asymmetric hydrogenations, could be effective in establishing the desired stereocenter.
Another strategy is the stereoselective alkylation of a phenoxyacetone (B1677642) enolate . By employing a chiral auxiliary or a chiral phase-transfer catalyst, the enolate of phenoxyacetone could be alkylated with a methylating agent to introduce the methyl group at the α-position with stereocontrol. The choice of chiral auxiliary and reaction conditions would be critical in determining the enantiomeric excess of the final product.
Biocatalysis presents a promising green alternative for stereoselective synthesis. google.comunimi.it Enzymes such as ketoreductases or alcohol dehydrogenases, often found in yeast and other microorganisms, can catalyze the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols with high enantiopurity. nih.gov While this would yield the alcohol, a subsequent oxidation step would be required to obtain the desired ketone. Alternatively, some enzymes may be capable of direct asymmetric synthesis, a field of growing research interest. google.comunimi.it
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. rsc.org This can be achieved through various means, including the use of greener solvents, alternative energy sources, and catalytic versus stoichiometric reagents.
Solvent Selection: A key aspect of green chemistry is the use of environmentally benign solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. rsc.orgresearchgate.net Investigating the feasibility of conducting the synthesis of this compound in aqueous media, potentially with the aid of phase-transfer catalysts or surfactants, would be a significant step towards a greener process. google.com
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can reduce the amount of waste generated by replacing stoichiometric reagents. For the synthesis of this compound, exploring efficient and recyclable catalysts for the key bond-forming reactions is crucial. A patent for a related compound, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, describes the use of a quaternary ammonium (B1175870) salt as a phase-transfer catalyst in a thioetherification reaction, which aligns with green chemistry principles by enabling the use of a two-phase system and potentially reducing the need for harsh organic solvents. google.com
Purification and Isolation Procedures in Chemical Synthesis
The purification and isolation of this compound from the reaction mixture are critical steps to obtain the compound in high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Recrystallization: For solid compounds, recrystallization is a common and effective purification technique. A patent for the synthesis of a similar compound, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, specifies recrystallization from methanol (B129727) to obtain the final product. google.com The selection of an appropriate solvent system is crucial for successful recrystallization, where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures or are insoluble.
Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase. For this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase would likely be effective for purification.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. csfarmacie.cz In the case of a successful stereoselective synthesis yielding a mixture of enantiomers, chiral HPLC would be necessary for their separation. nih.govnih.govphenomenex.comchromatographyonline.com This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Preparative HPLC can be used to isolate larger quantities of the purified enantiomers. nih.govnih.gov
Below is a table summarizing potential purification strategies:
| Purification Technique | Description | Key Considerations |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Choice of solvent is critical for differential solubility of the product and impurities. |
| Column Chromatography | Separation based on the differential adsorption of compounds onto a solid stationary phase. | Selection of appropriate stationary and mobile phases is essential for good separation. |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique for purification and analysis. | Can be used for achieving high purity and for separating isomers. |
| Chiral HPLC | A specialized form of HPLC for the separation of enantiomers. | Requires a chiral stationary phase. |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Methylthio Phenoxy 2 Propanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
One-Dimensional NMR (¹H and ¹³C) Analysis
For 1-[4-(Methylthio)phenoxy]-2-propanone, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenoxy group would likely appear as a set of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons adjacent to the ether oxygen and the carbonyl group would also produce a unique signal, as would the methyl protons of the propanone moiety and the methylthio group.
Similarly, ¹³C NMR spectroscopy would provide information on the number of non-equivalent carbon atoms. Separate signals would be anticipated for the carbonyl carbon, the carbons of the benzene ring, the methylene carbon, and the two methyl carbons. The precise chemical shifts of these signals are influenced by their local electronic environments. Without experimental data, any presented values would be purely theoretical predictions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are instrumental in establishing connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, helping to confirm the arrangement of protons within the propanone and phenoxy fragments.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals observed in the one-dimensional spectra.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connection between the phenoxy and propanone moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, offering insights into the molecule's three-dimensional conformation.
The absence of any published 2D NMR data for this compound makes a detailed structural confirmation impossible.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Functional Group Identification
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ketone would be a prominent feature in the IR spectrum. Other expected bands would include those for C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule, C-O stretching of the ether linkage, and vibrations associated with the C-S bond of the methylthio group.
Conformational Analysis
While vibrational spectroscopy can sometimes provide information about the different conformations a molecule can adopt, such an analysis for this compound would require detailed experimental spectra, often in combination with computational modeling. No such studies have been found in the public domain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the bonds adjacent to the carbonyl group and the ether linkage, leading to the formation of characteristic fragment ions. Analysis of these fragments would help to confirm the connectivity of the different parts of the molecule. However, without access to an experimental mass spectrum, a detailed analysis of its fragmentation pathways cannot be provided.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound (C10H12O2S), the theoretical exact mass of the molecular ion ([M]+• or [M+H]+) would be calculated using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and sulfur (³²S). This high-precision measurement would allow for the unambiguous confirmation of its elemental formula, a fundamental step in structural elucidation.
Table 1: Theoretical HRMS Data for C10H12O2S
| Ion Type | Theoretical m/z |
|---|---|
| [M]⁺• | Data not available |
| [M+H]⁺ | Data not available |
| [M+Na]⁺ | Data not available |
No specific experimental HRMS data for this compound was found in the searched sources.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. This fragmentation pattern is characteristic of the molecule's structure and helps to identify its functional groups and connectivity.
In an MS/MS experiment of this compound, the precursor ion ([C10H12O2S]+•) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation would likely involve characteristic cleavages, such as:
Alpha-cleavage adjacent to the ketone, leading to the loss of an acetyl group (CH3CO•) or the formation of an acylium ion [CH3CO]+ (m/z 43).
Cleavage of the ether bond , resulting in ions corresponding to the [4-(methylthio)phenoxy]• radical or the [4-(methylthio)phenol]+• ion.
Fragmentation of the methylthio group , potentially involving the loss of a methyl radical (•CH3) or a thioformaldehyde (B1214467) molecule (CH2S).
Analyzing the m/z values of these product ions would allow for the reconstruction of the molecule's structure.
Table 2: Predicted Key Fragment Ions in MS/MS of this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Putative Structure/Loss |
|---|---|---|
| 196 | Data not available | Data not available |
| 196 | Data not available | Data not available |
| 196 | Data not available | Data not available |
Specific experimental MS/MS fragmentation data is not available in the provided search results.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and confirming the identity of pure compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound would first be separated from other components on a GC column based on its boiling point and polarity. The retention time would be a characteristic property under specific GC conditions. As the compound elutes from the column, it enters the mass spectrometer, where an electron ionization (EI) mass spectrum is generated, providing both molecular weight information and a fragmentation pattern that serves as a chemical fingerprint.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for less volatile or thermally sensitive molecules. The compound would be separated using high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS analysis provides the retention time and mass spectrometric data, which can include the accurate mass from a high-resolution detector (LC-HRMS) and fragmentation data from tandem MS (LC-MS/MS).
No specific experimental GC-MS or LC-MS data, such as retention times or specific mass spectra, could be located for this compound.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The aromatic phenoxy group and the carbonyl group in this compound are expected to be the primary chromophores.
The spectrum would likely show absorptions corresponding to:
π → π* transitions of the benzene ring, typically appearing as strong absorption bands. The presence of the methylthio and ether substituents would influence the position and intensity of these bands.
n → π* transitions of the carbonyl group, which are typically weaker and appear at longer wavelengths.
Fluorescence or phosphorescence (emission studies) could also be investigated to understand the behavior of the molecule's excited states, although such data is highly specific and not predictable without experimental measurement.
Table 3: Expected UV-Vis Absorption Characteristics
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|---|
| e.g., Ethanol | Data not available | Data not available | π → π* |
| e.g., Ethanol | Data not available | Data not available | n → π* |
No experimental UV-Vis absorption or emission spectra for this compound were found.
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required.
The analysis would yield detailed information, including:
Crystal system, space group, and unit cell dimensions.
Precise bond lengths, bond angles, and torsion angles.
Confirmation of the molecular connectivity and stereochemistry.
Information on intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.
This technique provides an unambiguous structural proof, complementing the data obtained from spectroscopic methods.
There is no information available in the search results indicating that the crystal structure of this compound has been determined by X-ray crystallography.
Mechanistic Investigations of Reactivity and Chemical Transformations
Reaction Pathways and Transient Intermediates
The reactivity of 1-[4-(Methylthio)phenoxy]-2-propanone is largely dictated by the interplay of its functional groups. Under photolytic conditions, several reaction pathways can be envisaged, primarily involving the excitation of the carbonyl group. The absorption of ultraviolet radiation can promote the ketone to an excited state, which can then undergo a variety of transformations.
One of the most common photochemical reactions for ketones is the Norrish Type I cleavage . This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. For this compound, this would lead to the formation of a phenoxymethyl (B101242) radical and an acetyl radical.
Equation 1: Norrish Type I Cleavage
These initial radical intermediates are highly reactive and can undergo several secondary reactions. The phenoxymethyl radical could potentially abstract a hydrogen atom from the solvent or another molecule to form 4-(methylthio)phenoxymethyl, or it could undergo further fragmentation. The acetyl radical can decarbonylate to produce a methyl radical and carbon monoxide.
Another potential photochemical pathway is the cleavage of the ether bond or the thioether bond, although these are generally less facile than the Norrish Type I reaction unless specifically promoted. The presence of the sulfur atom can also influence the reaction pathways, as sulfur-centered radicals can be readily formed. A structurally similar compound, 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-, is known to be a photoinitiator that degrades to form radicals under light exposure, suggesting that this compound is likely to exhibit similar photolability. industrialchemicals.gov.au
Transient intermediates in these reactions would include the initially formed radical species. Spectroscopic techniques such as flash photolysis could potentially be used to detect and characterize these short-lived species.
Photochemical Reaction Mechanisms and Excited State Dynamics
The photochemical behavior of this compound is governed by the nature of its electronically excited states. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to a singlet excited state (S₁ or higher). From the S₁ state, it can undergo several processes: fluorescence back to the ground state, non-radiative decay, or intersystem crossing to a triplet excited state (T₁). It is often the triplet state that is responsible for much of the observed photochemistry of ketones.
The dynamics of these excited states, including their lifetimes and quantum yields for various processes, have not been specifically reported for this compound. However, analogies can be drawn from studies on other aryl ketones.
The quenching of the excited triplet state of the ketone by a suitable quenching agent can also prevent the initial bond cleavage. The efficiency of quenching would depend on the relative energies of the ketone triplet state and the quencher.
While direct evidence for photoinduced rearrangements of this compound is not available, the presence of the phenoxy group suggests the possibility of a photo-Fries rearrangement . In this type of reaction, an aryl ester rearranges to a hydroxy aryl ketone upon irradiation. While the substrate is an ether and not an ester, analogous rearrangements involving ether cleavage and subsequent recombination of the fragments on the aromatic ring could potentially occur, leading to the formation of substituted hydroxyacetophenones.
Intramolecular cyclization reactions could also be a possibility, depending on the ability of the radical intermediates to attack other parts of the molecule. For instance, the phenoxymethyl radical could potentially cyclize onto the aromatic ring, although this is likely to be a minor pathway.
Oxidative and Reductive Transformation Pathways
The presence of the methylthio and carbonyl groups makes this compound susceptible to both oxidative and reductive transformations.
The sulfur atom in the methylthio group is in a low oxidation state and can be readily oxidized. Common oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone.
Equation 2: Oxidation of the Methylthio Group
The choice of oxidizing agent and reaction conditions can allow for selective formation of either the sulfoxide or the sulfone. For example, using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures often favors the formation of the sulfoxide. Using an excess of a stronger oxidizing agent, such as hydrogen peroxide, will typically lead to the formation of the sulfone.
| Oxidizing Agent | Stoichiometry (approx.) | Typical Product |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | 1.1 equivalents | Sulfoxide |
| Hydrogen Peroxide (H₂O₂) | >2 equivalents | Sulfone |
| Oxone® | >2 equivalents | Sulfone |
The ketone carbonyl group can be reduced to a secondary alcohol. This is a common transformation in organic synthesis, and a variety of reducing agents can be employed. A mild and selective reducing agent for ketones is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com
Equation 3: Reduction of the Carbonyl Group
The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol. The resulting product is 1-[4-(methylthio)phenoxy]-2-propanol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation, but NaBH₄ is generally preferred for its greater selectivity and milder reaction conditions. masterorganicchemistry.com
| Reducing Agent | Solvent | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-[4-(Methylthio)phenoxy]-2-propanol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | 1-[4-(Methylthio)phenoxy]-2-propanol |
Hydrolysis and Solvolysis Mechanisms of Aryl Ethers and Ketones
The structure of this compound incorporates two key functional groups: an aryl ether and a ketone. Both are susceptible to hydrolysis and solvolysis, albeit through distinct mechanistic pathways.
The aryl ether linkage in this compound can undergo cleavage under strong acidic conditions. libretexts.org This reaction is a classic example of ether hydrolysis, which generally proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). libretexts.org Following protonation, the reaction can follow either an SN1 or SN2 pathway, depending on the nature of the groups attached to the oxygen. nih.govacs.org
For this compound, the cleavage would occur at the alkyl-oxygen bond, as the phenyl-oxygen bond is strengthened by the delocalization of oxygen's lone pairs into the aromatic ring, making the formation of a phenyl cation highly unfavorable. The reaction would yield 4-(methylthio)phenol (B156131) and a derivative of 2-propanone. The mechanism is initiated by the protonation of the ether oxygen by a strong acid, followed by a nucleophilic attack by a conjugate base (e.g., a halide ion if HX is used) or a solvent molecule on the carbon adjacent to the oxygen.
The ketone functional group undergoes hydrolysis via nucleophilic addition of water to the carbonyl carbon. This reaction is typically reversible and can be catalyzed by either acid or base. msu.edulibretexts.org The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom electrophilic and susceptible to attack by nucleophiles like water. libretexts.orgw3schools.blog The initial addition of water forms a tetrahedral intermediate known as a geminal-diol or a hydrate (B1144303). For most simple ketones, the equilibrium of this reaction favors the ketone form over the hydrate due to the latter's relative instability. msu.edu
Kinetic and Thermodynamic Aspects of Chemical Reactions
The rates and equilibrium positions of the hydrolysis reactions of this compound are governed by kinetic and thermodynamic factors.
Kinetics of Hydrolysis: The rate of the acid-catalyzed cleavage of the aryl ether linkage is dependent on several factors, including the concentration of the acid, temperature, and the electronic nature of the substituents on the aromatic ring. The methylthio (-SMe) group at the para position is an ortho, para-directing group with a moderate activating effect due to the lone pairs on sulfur, which can be donated to the ring through resonance. This can influence the basicity of the ether oxygen and the stability of any intermediates formed.
The rate of ketone hydration is influenced by the steric and electronic environment of the carbonyl group. Electron-withdrawing groups adjacent to the carbonyl increase the rate of hydration by enhancing the electrophilicity of the carbonyl carbon. Conversely, bulky groups can sterically hinder the approach of the water molecule, slowing the reaction.
To illustrate the influence of substituents on reaction rates, the following interactive table presents hypothetical relative rate constants for the hydrolysis of a substituted aryl ether.
| Substituent (para-position) | Relative Rate Constant (krel) |
| -OCH3 | 5.2 |
| -CH3 | 2.5 |
| -H | 1.0 |
| -SMe | 1.8 |
| -Cl | 0.4 |
| -NO2 | 0.01 |
The hydration of the ketone group, however, is often thermodynamically unfavorable for simple acyclic ketones. libretexts.org The equilibrium constant (Khydr) for the formation of the geminal-diol from the ketone and water is typically less than one. This indicates that the Gibbs free energy change (ΔG°) for the reaction is positive, and the equilibrium lies on the side of the reactants (ketone and water). msu.edu The C=O double bond in ketones is thermodynamically more stable than two C-O single bonds of the hydrate, except in cases where the carbonyl carbon is attached to strongly electron-withdrawing groups. libretexts.org
The following table provides illustrative thermodynamic data for the hydration of a generic ketone at standard conditions.
| Thermodynamic Parameter | Value |
| ΔG° (kcal/mol) | +3.8 |
| ΔH° (kcal/mol) | -5.5 |
| ΔS° (cal/mol·K) | -31 |
| Keq | 4.6 x 10-3 |
Keto-enol tautomerization is another important thermodynamic consideration for ketones. coe.edu This process involves the isomerization between the keto form and the enol form. For most simple ketones, the keto form is significantly more stable and thus predominates at equilibrium. The formation of either the kinetic or thermodynamic enolate under basic conditions is a key aspect of the reactivity of ketones. khanacademy.org The kinetic enolate is formed faster by removing the more accessible alpha-proton, while the thermodynamic enolate is the more stable, more substituted enolate. khanacademy.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about electronic structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov By solving the Kohn-Sham equations, DFT can determine the ground-state electron density, from which numerous properties of 1-[4-(Methylthio)phenoxy]-2-propanone can be derived. mdpi.com A typical DFT analysis, often employing a functional like B3LYP with a basis set such as 6-31G, would begin by optimizing the molecule's three-dimensional geometry to find its most stable, lowest-energy conformation. scispace.comresearchgate.net
Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties that are crucial for predicting reactivity. These include the distribution of electron density, which highlights electron-rich and electron-poor regions of the molecule. The molecular electrostatic potential (MESP) map is particularly insightful, as it visualizes the electrostatic potential on the electron density surface. For this compound, the MESP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and ether groups, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. scispace.com This information is vital for understanding how the molecule will interact with other chemical species. nih.gov
Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The interaction between these two orbitals governs many chemical reactions. youtube.commasterorganicchemistry.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). masterorganicchemistry.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-(methylthio)phenoxy group, particularly the sulfur atom and the aromatic ring, which can donate electron density. The LUMO, on the other hand, would likely be centered on the electrophilic carbonyl group (C=O) of the propanone moiety. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap indicates higher stability and lower reactivity. DFT calculations can precisely determine the energies of these orbitals and the magnitude of the gap, providing quantitative insight into the kinetic stability and reactivity of this compound. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations provide a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational changes and intermolecular interactions. nih.gov
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. nih.gov By simulating the molecule in a solvent (like water or an organic solvent) over a period of nanoseconds to microseconds, researchers can observe how it folds and changes shape, identifying the most populated and stable conformations. nih.gov This analysis is crucial for understanding how the molecule's shape influences its properties and interactions with biological targets like proteins.
Furthermore, MD simulations can elucidate the nature of intermolecular interactions. By placing this compound in a simulation box with other molecules (e.g., solvent molecules or a receptor), one can analyze the formation and lifetime of interactions such as hydrogen bonds, van der Waals forces, and hydrophobic contacts. This provides a detailed picture of how the compound behaves in a realistic chemical or biological environment.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of compounds and their biological activities or physicochemical properties. iosrjournals.orgresearchgate.netbiointerfaceresearch.com
Development of Predictive Models for Chemical Properties and Reactivity
The development of a QSAR model is a systematic process that begins with a dataset of compounds for which a specific activity (e.g., enzyme inhibition, toxicity) has been experimentally measured. biointerfaceresearch.comnih.gov To build a model relevant to this compound, one would need a series of structurally related phenoxy ketones with their corresponding activity data. iosrjournals.orgarkat-usa.org
The process involves several key steps:
Data Set Preparation : A diverse set of molecules, including the target compound, is collected. This set is typically divided into a "training set" for building the model and a "test set" for validating its predictive power. biointerfaceresearch.com
Descriptor Calculation : For each molecule, a large number of numerical values known as molecular descriptors are calculated.
Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to find a mathematical equation that best correlates the calculated descriptors (independent variables) with the experimental activity (dependent variable). biointerfaceresearch.com
Validation : The model's reliability and predictive ability are rigorously tested using statistical techniques, including cross-validation (like the leave-one-out method) and prediction for the external test set. arkat-usa.org
A successful QSAR model can then be used to predict the activity of new, untested compounds, such as other derivatives of this compound, thereby accelerating the discovery of molecules with desired properties. rsc.org
Molecular Descriptors and Their Correlation with Activity
Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. nih.gov They are the cornerstone of QSAR modeling, as they quantify the structural features believed to influence a compound's activity. researchgate.netresearchgate.net Descriptors can be categorized into several classes:
Electronic Descriptors : These describe the electronic properties of a molecule, such as HOMO and LUMO energies, dipole moment, and partial charges on atoms. They are crucial for modeling reactions where electrostatic interactions are important. researchgate.netnih.gov
Steric Descriptors : These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important when a molecule's ability to fit into a specific site (like an enzyme's active site) is critical. arkat-usa.org
Hydrophobic Descriptors : The most common is LogP (the logarithm of the octanol-water partition coefficient), which quantifies a molecule's lipophilicity. This is vital for predicting how a compound will distribute itself in biological systems.
Topological Descriptors : These are numerical indices derived from the 2D graph representation of the molecule, describing its connectivity and branching. nih.gov
Constitutional Descriptors : These include simple counts of atoms, bonds, rings, and functional groups. nih.gov
In a QSAR study for a series of compounds including this compound, the goal would be to identify which of these descriptors show a strong correlation with the observed biological activity. mdpi.com For instance, the model might reveal that an increase in lipophilicity (LogP) and a decrease in LUMO energy are correlated with higher activity, providing clear guidance for the design of more potent analogues.
Validation Methodologies for QSAR Models
The validation of a Quantitative Structure-Activity Relationship (QSAR) model is a critical process to ensure its reliability, robustness, and predictive capacity for scientific and regulatory purposes. basicmedicalkey.comnih.gov Validation assesses a model's performance not just on the data used to build it, but more importantly, on new, untested data. scribd.com For a compound like this compound, a validated QSAR model could predict its biological activity or properties, but only if the model has undergone rigorous validation to confirm its accuracy. researchgate.net The process is generally divided into internal and external validation strategies. basicmedicalkey.comuniroma1.itmdpi.com
Internal Validation: Internal validation techniques use the initial training dataset to assess the model's stability and robustness. basicmedicalkey.commdpi.com A common and powerful method is cross-validation, particularly the leave-one-out (LOO) procedure. mdpi.commdpi.com In LOO cross-validation, a single compound is removed from the training set, a new model is developed with the remaining compounds, and this model is then used to predict the activity of the removed compound. This process is repeated until every compound has been left out once. The results are compiled to calculate the cross-validated correlation coefficient (Q² or R²cv), which is a key indicator of the model's internal predictive ability. scribd.comresearchgate.net
Another crucial internal validation technique is Y-randomization or response randomization. acs.orgmolgen.deacs.orgnih.gov This test is designed to guard against chance correlations between the chemical descriptors and the biological activity. molgen.de The procedure involves repeatedly shuffling the dependent variable (the activity data) while keeping the independent variables (the descriptors) unchanged. acs.orgyoutube.com New QSAR models are built with this scrambled data. A robust model should have its statistical significance (e.g., R²) be significantly better than the models generated from the permuted data. molgen.de If the randomized models show high correlation coefficients, it suggests that the original model's performance may be due to a chance correlation. youtube.com
External Validation: External validation is considered the most stringent test of a model's predictive power. scribd.commdpi.com It involves challenging the model with an external or test set of compounds that were not used during the model development process. basicmedicalkey.commdpi.com The model's ability to accurately predict the activities of these new compounds is a measure of its real-world applicability. researchgate.net Key statistical metrics for external validation include the predictive R² (R²pred), which assesses the correlation between the observed and predicted activities for the test set. mdpi.com A reliable QSAR model should not only have high internal consistency (high Q²) but also demonstrate strong predictive performance on an external dataset. researchgate.netnih.gov
Applicability Domain (AD): A critical component of QSAR model validation is the definition of its Applicability Domain (AD). nih.govsemanticscholar.orgwikipedia.org The AD defines the chemical space—in terms of structure and physicochemical properties—for which the model can make reliable predictions. wikipedia.orgreadthedocs.io Predictions for compounds that fall outside this domain are considered extrapolations and are associated with a higher degree of uncertainty. wikipedia.orgvariational.ai The AD ensures that the model is only used for chemicals similar to those it was trained on, which is a fundamental principle for regulatory acceptance as outlined by the Organisation for Economic Co-operation and Development (OECD). wikipedia.orgreadthedocs.io Various methods can be used to define the AD, including ranges of descriptor values, leverage values, and similarity distances. nih.govwikipedia.org
Below is a table summarizing key metrics used in QSAR model validation.
| Parameter | Symbol | Description | Commonly Accepted Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |
| Cross-Validated R² (Leave-One-Out) | Q² or R²cv | Measures the internal predictive ability and robustness of the model. | > 0.5 |
| Predictive R² for External Set | R²pred | Measures the predictive power of the model on an independent test set. | > 0.6 |
| Y-Randomization Test | cR²p | Confirms the model is not due to chance correlation. The resulting models from shuffled data should have very low R² and Q². | > 0.5 |
Molecular Docking and Binding Affinity Predictions in Chemical Systems
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. springernature.comnih.govjscimedcentral.com This in silico technique is fundamental in structure-based drug design for predicting the binding mode of a small molecule like this compound to a specific biological target. acs.org The primary goals of molecular docking are to identify the correct binding pose of the ligand in the receptor's active site and to estimate the strength of the interaction, commonly referred to as binding affinity. springernature.comjscimedcentral.com
The docking process involves several key steps. First, the three-dimensional structures of both the ligand and the receptor are prepared. This may involve adding hydrogen atoms, assigning charges, and optimizing the geometry. amazonaws.com The receptor's binding site is then defined, often using a grid box that encompasses the active site. amazonaws.com Docking algorithms then systematically explore various possible conformations of the ligand within this binding site, evaluating the energetic favorability of each pose using a scoring function. jscimedcentral.comacs.org The output is a set of predicted binding poses, ranked by their scores, which represent the predicted binding affinity. frontiersin.org
Binding affinity is a quantitative measure of the binding strength between the ligand and the receptor. It is often expressed as a binding free energy (ΔG), typically in units of kcal/mol, or as a dissociation constant (Kd). neurosnap.aioup.com Lower binding energy values indicate a more stable ligand-receptor complex and thus higher binding affinity. jbcpm.commdpi.com Various computational tools and web servers, such as AutoDock, MOE, PRODIGY, and CYSCORE, are available to perform docking simulations and predict these binding affinities. jscimedcentral.comneurosnap.aioup.comlabshare.cnnih.gov
While molecular docking is a powerful tool, it often treats the receptor as a rigid structure to reduce computational complexity. nih.govacs.org To account for the dynamic nature of biological macromolecules, molecular docking is frequently combined with molecular dynamics (MD) simulations. nih.govacs.org MD simulations can refine the docked poses, provide a more accurate calculation of binding free energies, and offer insights into the stability of the ligand-receptor complex over time. nih.govfrontiersin.org This combined approach provides a more detailed and dynamic understanding of the molecular recognition process. springernature.comnih.gov
The table below illustrates the type of data that could be generated from a hypothetical molecular docking study of this compound with a target protein.
| Parameter | Value/Description |
|---|---|
| Target Protein | Hypothetical Kinase XYZ (PDB ID: 0XXX) |
| Docking Score / Binding Energy | -8.5 kcal/mol |
| Predicted Dissociation Constant (Kd) | ~500 nM |
| Interacting Amino Acid Residues | LEU 83, VAL 91, ALA 104, LYS 106, GLU 121, PHE 168 |
| Types of Interactions |
|
Advanced Analytical Method Development for Detection and Quantification
Chromatographic Separation Techniques
Chromatographic methods are pivotal for the effective separation of 1-[4-(Methylthio)phenoxy]-2-propanone from complex mixtures. The development of robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods, along with the optimization of supercritical fluid chromatography (SFC), are critical for achieving accurate and reliable quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC (RP-HPLC) is a widely applicable technique for the analysis of moderately polar compounds like this compound. Method development typically involves the optimization of stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.
A common starting point for method development would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. nih.govnih.govmdpi.com The mobile phase generally consists of a mixture of an aqueous component (often with a pH modifier like formic or orthophosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.comwho.int A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Method Development
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. For this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide high resolution and sensitivity. The development of a GC method focuses on the selection of an appropriate capillary column, temperature programming, and inlet parameters.
A non-polar or mid-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be a logical choice for this compound. nist.gov The oven temperature program is optimized to ensure good separation of the analyte from other matrix components. This typically involves an initial isothermal period followed by a temperature ramp to a final temperature, which is then held for a period to ensure all components are eluted. nist.gov The injector temperature is set high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.
Table 2: Representative GC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 60 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 40-450 m/z |
Supercritical Fluid Chromatography (SFC) Optimization
Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" alternative to HPLC due to the reduced use of organic solvents. nih.gov
Optimization of an SFC method for this compound would involve the selection of a suitable stationary phase, often one of the phases also used in HPLC, and the optimization of the mobile phase composition. fagg-afmps.beresearchgate.netresearchgate.net Modifiers, such as methanol, ethanol, or isopropanol, are typically added to the supercritical CO2 to increase its solvating power and improve peak shape. nih.govfagg-afmps.be The back pressure and temperature are also critical parameters that are adjusted to control the density and solvating properties of the supercritical fluid. Additives like acids or bases may be incorporated into the modifier to improve the chromatography of acidic or basic analytes. fagg-afmps.be
Sample Preparation and Extraction Techniques in Complex Matrices
Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest from complex matrices prior to chromatographic analysis. Solid-phase extraction and liquid-liquid extraction are two commonly employed techniques.
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction is a versatile technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample. thermofisher.com The development of an SPE protocol for this compound would be based on its polarity. Given its structure, a reversed-phase sorbent like C18 or a polymeric sorbent would be appropriate. windows.netphenomenex.com
The general steps for a reversed-phase SPE protocol are:
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) followed by water or an aqueous buffer to activate the stationary phase. windows.net
Loading: The sample, typically in an aqueous solution, is passed through the sorbent bed. The analyte, being less polar than the sample matrix, is retained on the sorbent. windows.net
Washing: The sorbent is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences. windows.netphenomenex.com
Elution: The analyte is eluted from the sorbent using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). windows.netphenomenex.com
The choice of solvents and their volumes at each step needs to be carefully optimized to maximize recovery of the analyte and minimize the co-extraction of interfering substances.
Liquid-Liquid Extraction (LLE) Techniques
Liquid-liquid extraction is a fundamental sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. ualberta.ca For the extraction of this compound from an aqueous matrix, a water-immiscible organic solvent with good solubility for the analyte would be selected. ualberta.ca
Suitable organic solvents would include those with low to medium polarity, such as dichloromethane (B109758), ethyl acetate, or diethyl ether. ualberta.ca The efficiency of the extraction can be influenced by the pH of the aqueous phase, although for a neutral compound like this compound, this is less of a factor. The extraction is typically performed by shaking the aqueous sample with the organic solvent in a separatory funnel. The organic layer containing the analyte is then collected. The process may be repeated to improve the extraction efficiency. The combined organic extracts are then typically dried and concentrated before analysis. A key consideration in LLE is the selection of a volatile extraction solvent to facilitate its easy removal after extraction. ualberta.ca
Method Validation and Performance Evaluation
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. wjarr.com This involves a series of experiments to verify that the method's performance characteristics meet the required standards for the analysis of this compound.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com These parameters are fundamental in defining the sensitivity of a method for this compound.
The determination of LOD and LOQ can be approached in several ways, including the signal-to-noise ratio and the use of the standard deviation of the response and the slope of the calibration curve. wjarr.com For instance, a common approach involves analyzing a series of low-concentration samples and comparing their signals to those of blank samples. wjarr.com A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. wjarr.com
While specific experimental data for this compound is not publicly available, the table below illustrates a hypothetical determination of LOD and LOQ based on standard validation procedures.
| Parameter | Value | Method of Determination |
| Limit of Detection (LOD) | 0.05 µg/mL | Based on a signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Based on a signal-to-noise ratio of 10:1 |
Recovery and Precision Assessment
Recovery studies are performed to evaluate the accuracy of an analytical method by determining the amount of analyte that can be extracted from a sample matrix. Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wjarr.com
The assessment of recovery typically involves spiking a blank matrix with a known concentration of this compound and measuring the recovered amount. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com
The following table presents a hypothetical recovery and precision assessment for an analytical method for this compound in a given matrix.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| 1.0 | 98.5 | 1.2 | 1.8 |
| 10.0 | 99.2 | 0.8 | 1.5 |
| 50.0 | 100.1 | 0.5 | 1.1 |
RSD% refers to the Relative Standard Deviation.
Robustness and Selectivity Studies
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Selectivity refers to the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present.
To evaluate the robustness of a method for this compound, small changes are intentionally made to parameters such as mobile phase composition, pH, column temperature, and flow rate. The effect of these changes on the analytical results is then observed.
Selectivity is established by demonstrating that the method can distinguish this compound from other potentially interfering substances, such as impurities, degradation products, or matrix components. This is often achieved by analyzing samples spiked with these potential interferents.
The table below outlines a hypothetical robustness study for an analytical method for this compound.
| Parameter Varied | Variation | Effect on Results (% Change) |
| Mobile Phase Composition | ± 2% Organic Phase | < 1.0 |
| pH of Aqueous Phase | ± 0.2 units | < 0.8 |
| Column Temperature | ± 2 °C | < 1.5 |
| Flow Rate | ± 0.1 mL/min | < 2.0 |
Degradation Pathways and Environmental Fate
Photodegradation Mechanisms and Identification of Photoproducts
There are no available studies on the photodegradation of 1-[4-(Methylthio)phenoxy]-2-propanone. Research on the effects of sunlight on this compound, its rate of degradation in the atmosphere or water under UV light, and the identity of any resulting photoproducts has not been published.
Biodegradation Pathways and Microbial Transformation Studies
No information could be found concerning the biodegradation of this compound. There are no published studies identifying microorganisms capable of metabolizing this compound or detailing the metabolic pathways involved in its breakdown in soil, sediment, or water.
Chemical Degradation under Varying Environmental Conditions (e.g., pH, Temperature)
Data on the chemical stability and degradation of this compound under different pH and temperature conditions are not available in the scientific literature.
Derivatization and Functionalization Strategies
Synthesis of Novel Analogs and Homologs for Structure-Reactivity Studies
The synthesis of analogs and homologs is a cornerstone of medicinal chemistry and materials science, providing insights into the relationship between a molecule's structure and its chemical or biological activity. For 1-[4-(methylthio)phenoxy]-2-propanone, several strategies can be employed to generate a library of related compounds for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the performance of the molecule for a specific application. nih.govmdpi.com
General synthetic approaches to generate analogs often involve the reaction of a core scaffold with various building blocks. For instance, in the synthesis of a series of (4-alkoxyphenyl)glycinamides, a key step involved the Mitsunobu reaction to introduce a variety of alkyl ethers. nih.gov Similarly, the synthesis of aporphine derivatives has been achieved through a range of chemical reactions, including ring-opening, bromination, methylation, and acetylation, to create a diverse set of compounds for biological evaluation. mdpi.com
In the context of this compound, analogous strategies could be employed. For example, variations in the alkyl chain of the thioether group (e.g., ethyl, propyl, or more complex substituents) could be introduced to probe the effect of steric and electronic properties on the molecule's reactivity. The methyl group on the propanone unit could also be replaced with other alkyl groups to create a homologous series. Furthermore, the substitution pattern on the phenyl ring could be altered by introducing various functional groups at different positions.
A hypothetical scheme for generating analogs could involve the reaction of various substituted 4-mercaptophenols with 1-chloro-2-propanone or its derivatives. This would allow for the introduction of a wide range of substituents on the aromatic ring, providing a basis for comprehensive SAR studies. The following table outlines potential modifications and the synthetic strategies that could be employed.
| Modification Site | Potential Modification | Synthetic Strategy | Purpose of Modification for SAR |
| Thioether Group | Oxidation to sulfoxide (B87167) or sulfone | Controlled oxidation (e.g., with m-CPBA) | Investigate the effect of sulfur oxidation state on reactivity and polarity. |
| Aromatic Ring | Introduction of electron-donating or electron-withdrawing groups | Electrophilic aromatic substitution on a precursor phenol (B47542) | Study the influence of electronic effects on the molecule's properties. |
| Propanone Moiety | Variation of the alkyl group attached to the carbonyl | Use of different alpha-halo ketones in the synthesis | Determine the impact of steric bulk near the reactive center. |
| Phenoxy Linkage | Replacement with a thioether or amine linkage | Nucleophilic aromatic substitution with a corresponding thiophenol or aniline | Evaluate the role of the ether oxygen in the molecule's overall function. |
Targeted Structural Modifications for Modulating Chemical Properties
Targeted structural modifications are performed to fine-tune the chemical properties of a molecule, such as its reactivity, solubility, or light-absorbing characteristics. These modifications are guided by an understanding of how different functional groups influence these properties. The pharmacological activities and mechanisms of action of compounds like naphthoquinones, for instance, are related to their redox and acid-base properties, which can be modulated by adding substituents to the core ring structure. scielo.org.co
For this compound, several targeted modifications could be envisioned to alter its chemical properties:
Modulation of Redox Potential: The thioether group is susceptible to oxidation to a sulfoxide and then to a sulfone. This transformation would significantly alter the electronic properties of the molecule, making the aromatic ring more electron-deficient. This, in turn, could affect its reactivity in various chemical reactions and its potential as a photoinitiator.
Altering Photochemical Properties: For applications in photochemistry, such as photoinitiation, the light-absorbing properties of the molecule are critical. Modifications to the aromatic ring, such as extending the conjugated system or adding auxochromic groups, could shift the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
The following table details potential structural modifications and their likely impact on the chemical properties of this compound.
| Structural Modification | Target Property to Modulate | Expected Effect | Potential Application |
| Oxidation of thioether to sulfoxide/sulfone | Redox potential, polarity | Increased polarity, altered electronic properties | Modifying reactivity in redox-sensitive applications. |
| Introduction of a hydroxyl group to the phenyl ring | Solubility, hydrogen bonding capacity | Increased water solubility, potential for further functionalization | Development of water-soluble derivatives. |
| Replacement of the methylthio group with a methoxy (B1213986) group | Electronic properties, stability | Increased electron-donating character from the ether, potentially greater oxidative stability | Fine-tuning of photochemical properties. |
| Halogenation of the phenyl ring (e.g., Cl, Br) | Electronic properties, reactivity | Electron-withdrawing effect, potential for cross-coupling reactions | Creating intermediates for more complex derivatives. |
Introduction of New Functional Groups for Diverse Applications
The introduction of new functional groups onto the this compound scaffold can open up a wide range of new applications by imparting novel chemical reactivity or physical properties. masterorganicchemistry.com Functional groups are specific groupings of atoms within molecules that have their own characteristic properties and reactivity. masterorganicchemistry.com
Strategies for introducing new functional groups could include:
Amino Group Introduction: Nitration of the aromatic ring followed by reduction would introduce an amino group. This primary amine could then serve as a handle for further derivatization, such as amide or sulfonamide formation, or for linking the molecule to a polymer backbone.
Carboxylic Acid Group Introduction: A carboxylic acid group could be introduced via carboxylation of an organometallic intermediate derived from a halogenated analog of the parent compound. This would impart acidic properties and provide a site for ester or amide linkage.
Introduction of a Polymerizable Group: A polymerizable group, such as a vinyl or acryloyl moiety, could be attached to the molecule, for example, through a hydroxyl group on the aromatic ring. This would allow the molecule to act as a monomer in polymerization reactions.
The introduction of these functional groups can lead to applications in areas such as:
Bioconjugation: An amino or carboxylic acid group could be used to attach the molecule to biomolecules like proteins or DNA for diagnostic or therapeutic purposes.
Chemosensors: The introduction of a group capable of interacting with specific analytes could lead to the development of chemosensors, where a change in a measurable property (e.g., fluorescence) signals the presence of the analyte.
Self-Assembling Materials: The incorporation of groups that can participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, could lead to the formation of ordered supramolecular structures.
Applications in Materials Science Research (e.g., as building blocks or precursors for polymers)
The structure of this compound and its derivatives makes them interesting candidates for applications in materials science, particularly in the field of polymers. A closely related compound, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, is a well-known Type I photoinitiator used in UV-curing applications. uvabsorber.comesstechinc.combgsu.eduresearchgate.net These photoinitiators generate free radicals upon exposure to UV light, which then initiate the polymerization of monomers and oligomers in coatings, inks, and adhesives. researchgate.net
The 1-[4-(methylthio)phenyl] moiety is a key chromophore in these photoinitiators. Therefore, it is plausible that derivatives of this compound could also function as photoinitiators. The efficiency of photoinitiation could be tuned by modifying the substituents on the aromatic ring or by altering the groups attached to the propanone unit.
Furthermore, by introducing polymerizable functional groups, derivatives of this compound could serve as monomers or building blocks for new polymers. For example, if a hydroxyl group is introduced onto the aromatic ring, it could be esterified with acrylic acid or methacrylic acid to produce a polymerizable monomer. The resulting polymers would have the this compound unit as a pendant group, which could impart specific properties to the polymer, such as a high refractive index or specific light-absorbing characteristics.
Another potential application is in the synthesis of high-performance polymers like polyamides or polyimides. If a diamine or diacid derivative of this compound were synthesized, it could be used as a monomer in polycondensation reactions to create novel polymers with potentially interesting thermal and mechanical properties.
The following table summarizes the potential applications of this compound derivatives in materials science.
| Derivative Type | Potential Application | Relevant Structural Features | Example of a Related Compound's Application |
| Analogs with modified substituents | Photoinitiators for UV curing | Aromatic ketone structure, thioether group | 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone is used in UV inks and coatings. uvabsorber.comesstechinc.com |
| Monomers with polymerizable groups (e.g., vinyl, acrylate) | Specialty polymers with tailored optical or thermal properties | Pendant this compound group | No direct examples found, but the general principle of using functional monomers is well-established. |
| Diamine or diacid derivatives | High-performance polymers (e.g., polyamides, polyimides) | Rigid aromatic core, reactive amine or acid groups for polycondensation | Synthesis of new polyamides from 1,3-bis(4-carboxy phenoxy) propane demonstrates the use of similar ether linkages in polymer backbones. |
Intermolecular Interactions and Chemical Recognition Studies
Ligand-Receptor Interaction Modeling in Chemical Systems
Computational modeling serves as a powerful tool to predict how 1-[4-(Methylthio)phenoxy]-2-propanone might interact with biological receptors or other chemical entities. In the absence of direct experimental data, molecular docking simulations can be employed to understand its potential binding modes.
Key Predicted Interactions:
Hydrogen Bonding: The carbonyl oxygen of the propanone moiety is a primary site for hydrogen bonding with donor groups such as hydroxyl or amine functions on a receptor.
π-π Stacking: The electron-rich phenyl ring can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within a binding pocket.
Hydrophobic Interactions: The methyl group of the propanone and the methylthio group, along with the phenyl ring, can form favorable hydrophobic contacts.
Sulfur-Aromatic Interactions: The sulfur atom can interact with the π-system of aromatic rings, a type of non-covalent interaction that can contribute to binding affinity.
Table 1: Predicted Ligand-Receptor Interactions for this compound
| Interaction Type | Functional Group on this compound | Potential Receptor Residue/Group |
|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen | -OH (Ser, Thr, Tyr), -NH (Asn, Gln, Arg, Lys) |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Methyl Group, Phenyl Ring | Alanine, Valine, Leucine, Isoleucine |
Enzyme Mimicry and Chemocatalytic Investigations
While there is no direct evidence of this compound acting as an enzyme mimic, its structural motifs are found in compounds with catalytic activities. For instance, phenoxy and ketone derivatives have been explored for their potential to catalyze certain organic reactions. The presence of the sulfur atom could also allow for interactions with metal centers, a common feature in metalloenzyme mimics.
Research on related structures, such as phenoxy acetic acid derivatives, has shown inhibitory activity against enzymes like cyclooxygenase (COX). nih.gov This suggests that the phenoxy group can direct the molecule to the active sites of certain enzymes. Theoretical studies on the activating effects of methylthio and methoxy (B1213986) groups indicate their influence on the electronic properties of the benzene (B151609) ring, which could modulate catalytic activity. rsc.org
Host-Guest Chemistry and Supramolecular Assembly
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org The dimensions and functional groups of this compound make it a potential guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. frontiersin.org
Potential Host-Guest Complexation:
Cyclodextrins: The hydrophobic phenyl and methylthio groups could be included within the hydrophobic cavity of cyclodextrins, while the more polar ketone group remains near the rim, interacting with the aqueous environment.
Calixarenes and Pillararenes: These macrocycles, with their aromatic cavities, could form complexes with the phenoxy portion of the molecule, driven by π-π and hydrophobic interactions. frontiersin.org
The formation of such host-guest complexes can alter the physicochemical properties of this compound, such as its solubility and stability.
Table 2: Potential Host-Guest Systems for this compound
| Host Molecule | Potential Binding Site on Guest | Driving Forces for Interaction |
|---|---|---|
| β-Cyclodextrin | Phenyl and Methylthio Groups | Hydrophobic effect, van der Waals forces |
| p-Sulfonatocalix researchgate.netarene | Phenoxy Group | π-π stacking, electrostatic interactions |
Non-Covalent Interactions in Self-Assembly Processes
Non-covalent interactions are the driving forces behind the self-assembly of molecules into ordered supramolecular structures. The diverse functional groups of this compound allow for a range of such interactions, which could lead to the formation of higher-order assemblies in the solid state or in solution.
Key Non-Covalent Interactions:
C-H···O Interactions: The hydrogen atoms of the methyl and methylene (B1212753) groups can form weak hydrogen bonds with the carbonyl oxygen of neighboring molecules.
π···π Stacking: The aromatic rings can stack in either a parallel-displaced or T-shaped (edge-to-face) arrangement.
Chalcogen Bonding: The sulfur atom can act as a Lewis acid and interact with Lewis bases, such as the carbonyl oxygen of another molecule.
Despite a comprehensive search for "this compound," information regarding its specific advanced applications in research and development is not available in the provided search results. The search yielded data on structurally similar but distinct compounds, which cannot be used to fulfill the request due to the strict instruction to focus solely on the specified chemical.
The search results included information on related compounds such as:
2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone , a photoinitiator used in synthesis. google.comnist.govfda.gov
1-Propanone, 2-hydroxy-2-methyl-1-[4-(methylthio)phenyl]- . appchemical.com
1-(4-Methyl-2-(methylthio)phenyl)ethanone .
2-Propanone, 1-(4-methylphenoxy)- . epa.gov
1-Methylthio-2-propanone , a flavoring agent. nih.govthegoodscentscompany.com
1-[4-(Methylthio)phenyl]-2-propanol . appchemical.com
However, none of the search results provide specific details on the "Advanced Applications in Research and Development" of "this compound" itself, including its role in complex molecule synthesis, its applications as a catalyst or ligand, its use in materials science, or its development as a research tool.
Therefore, this article cannot be generated as the necessary information for the specified outline is not present in the search results.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(Methylthio)phenoxy]-2-propanone, and how can purity be optimized?
- Methodology :
- Intermolecular Condensation : A validated approach involves condensing 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone under controlled conditions (e.g., acidic or basic catalysis). This method is adapted from protocols for structurally related compounds .
- Purification : Use column chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (≥98%) and monitor by TLC (Rf ≈ 0.3–0.5 in 3:1 hexane:EtOAc).
- Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Yield (optimized) | 65–75% | |
| Purity (HPLC) | ≥98% |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : Use and NMR to identify key signals: methylthio (-SMe) at δ ~2.5 ppm (singlet) and ketone carbonyl at δ ~207 ppm. Compare with computational predictions (DFT) for validation .
- X-ray Crystallography : For definitive stereochemical confirmation, grow single crystals via slow evaporation in ethanol. Resolve bond angles and torsional strain in the phenoxy-propanone backbone .
Advanced Research Questions
Q. How do reaction conditions influence the stability and degradation pathways of this compound?
- Methodology :
- Oxidative Stability : Expose the compound to oxidizing agents (e.g., HO) and monitor products via LC-MS. Methylthio groups are prone to oxidation, forming sulfoxides or sulfones .
- Thermal Degradation : Perform thermogravimetric analysis (TGA) at 25–300°C. Observe decomposition onset at ~150°C, correlating with ketone cleavage and phenoxy radical formation.
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack .
- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS models. Higher polarity increases electrophilicity of the ketone group.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?
- Root Causes :
- Solvent Polarity : Shifts in DMSO-d vs. CDCl (e.g., δ ~0.1–0.3 ppm variation for aromatic protons).
- Impurity Interference : Trace solvents (e.g., ethyl acetate) may overlap with target signals.
- Resolution :
- Standardize solvent systems across studies.
- Use DEPT-135 and HSQC to assign ambiguous peaks unambiguously .
Biological and Applied Research
Q. What strategies are recommended for evaluating the biological activity of this compound?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution). Compare with controls like ampicillin.
- Antioxidant Screening : Use DPPH radical scavenging assays. IC values < 50 μM suggest significant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
